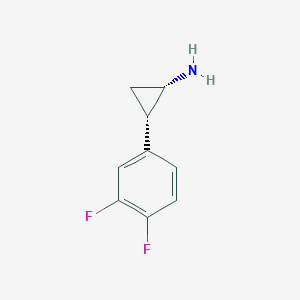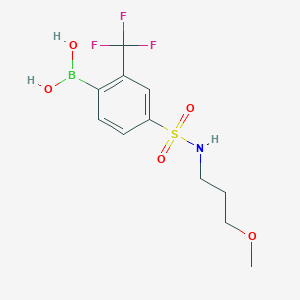
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid
Vue d'ensemble
Description
The compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogen atoms and one oxygen atom . They are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with other atoms .
Molecular Structure Analysis
The molecular structure of boronic acids generally consists of a boron atom bonded to two hydrogen atoms and one oxygen atom . The specific structure of “4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid” would depend on the arrangement of these atoms and the additional functional groups present in the compound.Chemical Reactions Analysis
Boronic acids are known for their versatility in chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .Applications De Recherche Scientifique
Boronic Acids in Scientific Research
Boronic acids are widely used in organic chemistry, especially in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The reaction involves the use of a boronic acid, a base, a palladium catalyst, and an organic halide .
Suzuki-Miyaura Coupling
- Scientific Field: Organic Chemistry .
- Application Summary: The Suzuki-Miyaura coupling is a method for forming carbon-carbon bonds using boronic acids . It is a widely-used reaction in both academic research and industrial applications due to its mild reaction conditions and tolerance for a wide range of functional groups .
- Methods of Application: The reaction involves the use of a boronic acid, a base, a palladium catalyst, and an organic halide . The boronic acid acts as a nucleophile, transferring a boron-bound group to the palladium catalyst .
- Results or Outcomes: The Suzuki-Miyaura coupling has been used to synthesize a wide range of organic compounds, including pharmaceuticals, polymers, and materials for organic electronics .
Boronic Acids in Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Boronic acids are used in the synthesis of various pharmaceutical drugs . For example, more than 1000 tonnes per year of certain drugs are manufactured using arylboronic acids in Suzuki-Miyaura coupling as a key step . Merck’s antihypertensive drug, Losartan, is another prominent example that has utilized arylboronic acids in Suzuki-Miyaura coupling for the construction of the important biaryl motif .
- Results or Outcomes: The use of boronic acids in drug synthesis has led to the production of a wide range of pharmaceutical drugs .
Boronic Acids in Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Boronic acids are used in the synthesis of various pharmaceutical drugs . For example, more than 1000 tonnes per year of certain drugs are manufactured using arylboronic acids in Suzuki-Miyaura coupling as a key step . Merck’s antihypertensive drug, Losartan, is another prominent example that has utilized arylboronic acids in Suzuki-Miyaura coupling for the construction of the important biaryl motif .
- Results or Outcomes: The use of boronic acids in drug synthesis has led to the production of a wide range of pharmaceutical drugs .
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-methoxypropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3NO5S/c1-21-6-2-5-16-22(19,20)8-3-4-10(12(17)18)9(7-8)11(13,14)15/h3-4,7,16-18H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWJZSSXSRUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCCCOC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133614 | |
| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid | |
CAS RN |
1402238-35-0 | |
| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



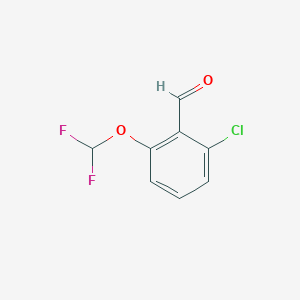
![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)
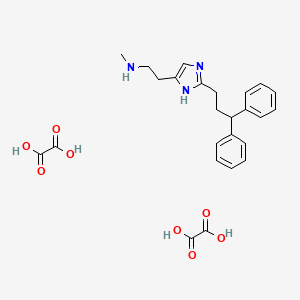
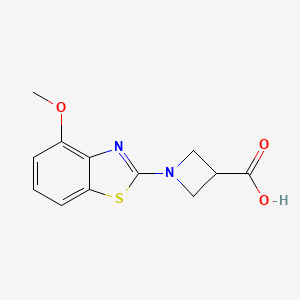
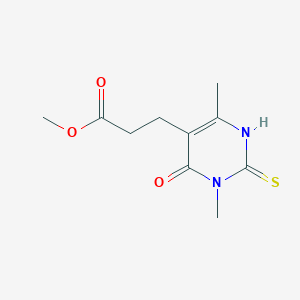
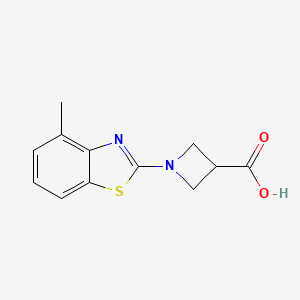
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
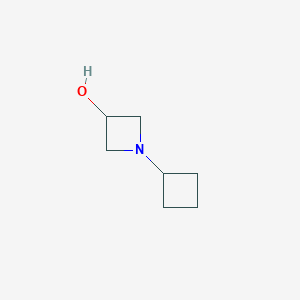
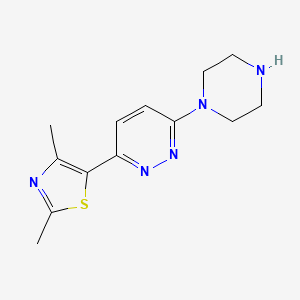
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
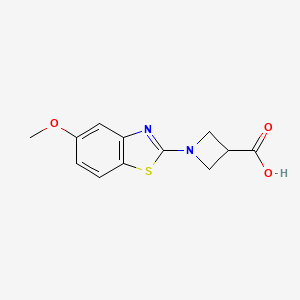
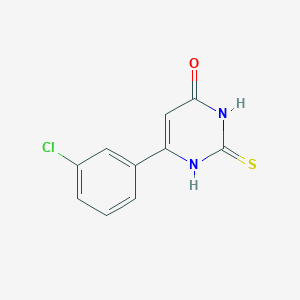
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)
